

Unmasking Specificity: A Comparative Guide to Anti-c-Myc Antibody Cross-Reactivity

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Compound of Interest

Compound Name: *c-Myc Peptide*

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For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to the integrity of experimental data. This guide provides an objective comparison of the cross-reactivity profiles of commonly used anti-c-Myc antibodies, supported by experimental data, to aid in the selection of the most appropriate reagents for your research needs.

The c-Myc protein is a crucial transcription factor involved in cell proliferation, differentiation, and apoptosis. Its study relies heavily on the use of specific antibodies. However, potential cross-reactivity of these antibodies with other cellular proteins can lead to misinterpretation of results. This guide focuses on the well-characterized 9E10 clone and its alternatives, presenting evidence of their off-target interactions.

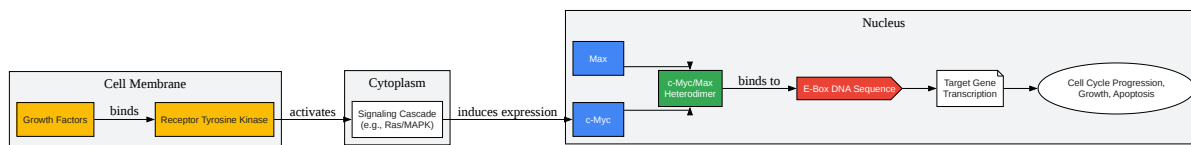
Comparative Analysis of Anti-c-Myc Antibody Cross-Reactivity

The following table summarizes known cross-reactive proteins for different anti-c-Myc antibody clones based on published experimental data. It is critical to note that while some manufacturers claim no cross-reactivity with other cellular proteins[1], independent studies have identified several off-target interactions.

Antibody Clone	Cross-Reactive Protein/Motif	Species/Source	Experimental Method	Quantitative Data
9E10	Murine c-Myc	Mouse	Immunofluorescence, Western Blot	Not specified, but confirmed reactivity with denatured murine c-Myc.[2]
9E10	Dihydrolipoamide S-acetyltransferase (DLAT) derived peptide	Human	Peptide Microarray	Strongest cross-reaction with a human epitope containing the motif LAKILVPE. [3]
9E10	Nucleoprotein	Measles virus	Peptide Microarray	High signal intensity.[3]
9E10	Erythrocyte membrane-associated giant protein antigen 332	Plasmodium falciparum	Peptide Microarray	High signal intensity.[3]
9E10	Polymerase	Hepatitis B virus	Peptide Microarray	High signal intensity.[3]
9E10	Truncated Is1560 transposase	Mycobacterium tuberculosis	Peptide Microarray	High signal intensity.[3]
Hyper-Myc	Peptide with consensus motif AKLVSE	N/A	Peptide Microarray	Relative intensity of cross-reaction was 18% of the main signal.[4]

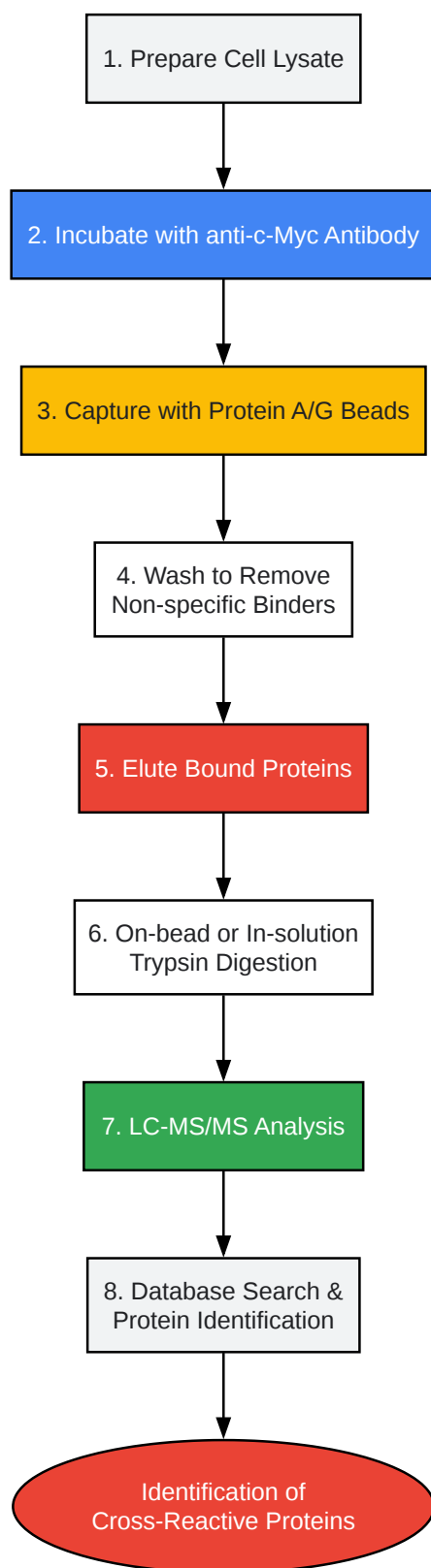
Signaling and Experimental Workflows

To provide a clearer understanding of the biological context and the methods used to assess specificity, the following diagrams illustrate the c-Myc signaling pathway and a typical immunoprecipitation-mass spectrometry (IP-MS) workflow.



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Caption: Simplified c-Myc signaling pathway.



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